molecular formula C20H36BrN B8018934 1-Tetradecyl-4-methylpyridinium bromide

1-Tetradecyl-4-methylpyridinium bromide

Cat. No.: B8018934
M. Wt: 370.4 g/mol
InChI Key: UCWMTJOAMHHQIW-UHFFFAOYSA-M
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Description

1-Tetradecyl-4-methylpyridinium bromide is a cationic surfactant belonging to the class of n-alkyl-4-methylpyridinium bromides, recognized for its self-assembly and micellization behavior in various solvents . This compound features a tetradecyl (C14) hydrophobic chain attached to a 4-methylpyridinium head group, giving it distinct amphiphilic properties. Its primary research value lies in the study of micelle formation, with its Critical Micelle Concentration (CMC) being a key parameter investigated through conductivity measurements . The CMC value for this compound is influenced by temperature and the solvent environment, such as in mixed water-ethanol media . Researchers utilize this surfactant to explore thermodynamic parameters of micellization, including standard enthalpy (ΔH° m ), entropy (ΔS° m ), and Gibbs free energy (ΔG° m ) . Its applications extend across numerous fields, serving as a model system in supramolecular chemistry, as a stabilizer for nanoparticles, and in the study of corrosion inhibition and emulsion polymerization processes . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-tetradecylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWMTJOAMHHQIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Pathways

Quaternization Reaction of 4-Picoline with 1-Bromotetradecane (B124005)

The most fundamental and widely employed method for the synthesis of 1-tetradecyl-4-methylpyridinium bromide is the quaternization reaction. This nucleophilic substitution reaction involves the nitrogen atom of 4-picoline (4-methylpyridine) attacking the electrophilic carbon of 1-bromotetradecane. The lone pair of electrons on the pyridine (B92270) nitrogen atom forms a new carbon-nitrogen bond, resulting in the formation of the positively charged pyridinium (B92312) cation and the bromide anion.

Reaction Conditions and Optimization Parameters

The efficiency and success of the quaternization reaction are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent system, reaction temperature, and duration.

Reflux and Solvent Systems: The reaction is commonly carried out under reflux conditions to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The choice of solvent is critical and can significantly influence the reaction outcome. Alcohols, such as absolute ethanol (B145695), are frequently used as solvents. For instance, one established method involves refluxing 4-picoline with 1-bromotetradecane in absolute ethanol. Another common solvent is toluene, where the reaction can be stirred at an elevated temperature, for example, at 355 K (82 °C) for 18 hours. researchgate.net The polarity and boiling point of the solvent play a crucial role in reactant solubility and reaction kinetics.

Reaction Time: The duration of the reaction is another key parameter that is optimized to ensure the complete conversion of the starting materials. Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the chosen temperature and solvent. For example, a synthesis of a related pyridinium bromide involved refluxing for three hours. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

The table below summarizes typical reaction conditions for the synthesis of this compound and related compounds.

ReactantsSolventTemperatureReaction TimeNotes
4-Picoline, 1-BromotetradecaneAbsolute EthanolRefluxNot SpecifiedA common method for quaternization.
4-Picoline, (3-Bromopropoxy)benzeneToluene355 K (82 °C)18 hoursCompletion marked by solid separation. researchgate.net
Pyridine, 1-BromotetradecaneNot Specified (likely neat or in a solvent)Reflux3 hoursA general method for similar pyridinium salts. researchgate.net

Yield Optimization and Efficiency Considerations

Maximizing the yield of the desired product is a primary goal in any synthetic procedure. For the synthesis of this compound, yields can be influenced by several factors. The purity of the reactants and solvent, the exclusion of moisture, and the careful control of reaction parameters are all crucial for achieving high yields. Reports have indicated that yields for similar quaternization reactions can be quite high. For instance, a quantitative yield was reported for the synthesis of a 4-methylpyridine (B42270) derivative. nih.gov

The stoichiometry of the reactants can also be adjusted to optimize the yield. Using a slight excess of the alkylating agent (1-bromotetradecane) can help to ensure the complete conversion of the more valuable starting material, 4-picoline. However, this may necessitate additional purification steps to remove the unreacted alkylating agent. Conversely, using an excess of 4-picoline, which is often more volatile, can drive the reaction to completion and can be more easily removed after the reaction.

Homologous Series Synthesis and Structural Variations

The synthesis of homologous series and structural analogs of this compound is essential for structure-activity relationship studies, allowing researchers to probe the effects of alkyl chain length and pyridinium ring substitution on the compound's properties.

Synthesis of Analogs with Varied Alkyl Chain Lengths

A common structural modification involves varying the length of the alkyl chain attached to the pyridinium nitrogen. This is readily achieved by reacting 4-picoline with different 1-bromoalkanes under similar quaternization conditions. For example, to synthesize analogs with shorter or longer alkyl chains, 1-bromododecane (B92323) or 1-bromohexadecane (B154569) would be used in place of 1-bromotetradecane. The kinetic studies of the quaternization of poly(4-vinyl pyridine) with various alkyl iodides have shown that the size of the alkyl group can influence the reaction rate. rsc.orgrsc.org

The table below illustrates the synthesis of a homologous series of 1-alkyl-4-methylpyridinium bromides.

Alkyl BromideProduct NameAlkyl Chain Length
1-Bromododecane1-Dodecyl-4-methylpyridinium bromideC12
1-BromotetradecaneThis compoundC14
1-Bromohexadecane1-Hexadecyl-4-methylpyridinium bromideC16
1-Bromooctadecane1-Octadecyl-4-methylpyridinium bromideC18

Modification of Pyridinium Ring Substituents

Modifying the substituents on the pyridinium ring offers another avenue for creating structural diversity. This can be achieved by starting with a substituted pyridine derivative instead of 4-picoline. For instance, using other 4-substituted pyridines allows for the introduction of various functional groups at the 4-position of the pyridinium ring. The synthesis of functionalized pyridinium salts bearing a free amino group has been reported, demonstrating the feasibility of incorporating different functionalities.

Furthermore, it is possible to functionalize the methyl group of 4-picoline prior to quaternization. For example, lithiation of 4-methylpyridine followed by reaction with an electrophile can introduce various substituents on the methyl group. nih.gov This pre-functionalized picoline can then be quaternized with 1-bromotetradecane to yield a more complex analog.

Purification and Isolation Techniques for Academic Research

Obtaining the target compound in high purity is critical for accurate characterization and reliable research findings. For this compound and its analogs, which are often crystalline solids, recrystallization is a primary purification technique. srce.hr

A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol or methanol, and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving impurities in the mother liquor. The crystals are then collected by filtration and washed with a cold, non-polar solvent like diethyl ether or acetone (B3395972) to remove any remaining soluble impurities. srce.hr For example, a synthesized pyridinium salt was purified by washing with diethyl ether and then recrystallized from a mixture of ethyl acetate (B1210297) and ethanol. srce.hr

In some cases, the product may precipitate out of the reaction mixture upon cooling. The solid can then be isolated by filtration and washed with a suitable solvent to remove unreacted starting materials and by-products. For instance, after a reaction in toluene, the product was isolated by filtration and washed with ethyl acetate. researchgate.net

For obtaining highly pure materials, especially for physical chemistry studies, multiple purification steps may be necessary. This can include repeated recrystallizations or the use of column chromatography. After purification, the product is typically dried under reduced pressure to remove all traces of volatile solvents. researchgate.net

Anion Exchange Strategies for Novel Ionic Liquid Architectures

The synthesis of novel ionic liquid architectures from this compound hinges on the strategic selection of the incoming anion and the appropriate synthetic route. The choice of anion is dictated by the desired properties of the final ionic liquid, such as its hydrophobicity, viscosity, thermal stability, and electrochemical window.

A prevalent method for anion exchange is the metathesis reaction , often carried out in a suitable solvent. researchgate.net In this approach, a salt containing the anion of choice is reacted with this compound. The selection of the counter-cation (M⁺) in the metathesis salt is crucial to facilitate the removal of the bromide byproduct. For instance, the use of silver salts (e.g., silver tetrafluoroborate, AgBF₄) is advantageous as the resulting silver bromide (AgBr) is insoluble in many common solvents and can be easily removed by filtration. Similarly, alkali metal salts (e.g., sodium dicyanamide, Na[N(CN)₂]) can be employed, with the subsequent removal of the alkali bromide salt often requiring careful washing and purification steps.

Another effective technique involves the use of anion exchange resins . nih.govresearchgate.net In this method, a solution of this compound is passed through a column packed with a resin that has been pre-loaded with the desired anion. The bromide ions are retained by the resin, and the eluate contains the 1-tetradecyl-4-methylpyridinium cation paired with the new anion. This method is particularly useful for achieving high purity and avoiding metal contamination in the final product.

The long tetradecyl chain in the cation imparts significant lipophilicity, which influences the choice of solvents for the exchange reaction and the purification process. The resulting ionic liquids often exhibit distinct phase behavior and solubility profiles compared to their shorter-chain analogues.

The following table details some of the novel ionic liquids that can be synthesized from this compound through anion exchange, along with the typical reagents used and the anticipated properties of the resulting compounds. The properties of these long-chain pyridinium salts are influenced by both the cation and the anion. For instance, the melting point is a key characteristic, and a cation with low symmetry tends to result in a lower melting point. ilschem.com The thermal stability is largely determined by the nature of the anion, with more hydrophilic anions generally leading to lower thermal decomposition temperatures. ilschem.com

Target Ionic Liquid (Cation: 1-Tetradecyl-4-methylpyridinium)AnionReagent for ExchangeAnticipated Properties
1-Tetradecyl-4-methylpyridinium Dicyanamide[N(CN)₂]⁻Sodium dicyanamideLow viscosity, good solvating properties for a range of compounds. chim.it
1-Tetradecyl-4-methylpyridinium Bis(trifluoromethylsulfonyl)imide[NTf₂]⁻Lithium bis(trifluoromethylsulfonyl)imideHigh thermal stability, hydrophobicity, suitable for electrochemical applications. amazonaws.com
1-Tetradecyl-4-methylpyridinium Tetrafluoroborate[BF₄]⁻Silver tetrafluoroborateModerate viscosity and density, widely used in various applications. researchgate.net
1-Tetradecyl-4-methylpyridinium Hexafluorophosphate[PF₆]⁻Potassium hexafluorophosphateHydrophobic, often water-immiscible, but can be moisture-sensitive.
1-Tetradecyl-4-methylpyridinium Acetate[CH₃COO]⁻Silver acetateCan act as a basic ionic liquid, useful in specific catalytic reactions.

This table is representative of the types of ionic liquids that can be synthesized and is based on general principles of anion exchange and the known properties of these anions in other ionic liquid systems. Specific properties would require experimental determination.

The successful synthesis and purification of these novel ionic liquids are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and the absence of starting materials, and techniques like ion chromatography to ensure the complete removal of halide impurities. The physicochemical properties such as melting point, viscosity, density, and thermal stability are then characterized to establish the profile of the new ionic liquid. researchgate.net

Self Assembly, Aggregation, and Supramolecular Architectures

Micellization Behavior in Aqueous and Mixed Solvent Systems

In aqueous environments, molecules of 1-tetradecyl-4-methylpyridinium bromide exist as individual monomers at low concentrations. However, as the concentration increases, a critical point is reached where the molecules spontaneously aggregate to form micelles. This process, known as micellization, is an entropically driven phenomenon primarily aimed at minimizing the unfavorable contact between the hydrophobic alkyl chains and water molecules. The hydrophobic tails form the core of the micelle, while the charged pyridinium (B92312) head groups are exposed to the aqueous phase, creating a stable colloidal dispersion. Static light scattering and conductometry studies indicate that this compound initially forms spherical micelles in aqueous solutions, which may transition to rod-like structures at higher concentrations.

The Critical Micelle Concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles. It is a key parameter characterizing a surfactant's efficiency. The determination of the CMC for pyridinium-based surfactants and their analogs is achieved through various physical and spectroscopic techniques that detect the abrupt change in solution properties upon micelle formation.

Common methodologies include:

Conductivity Measurement: This is one of the most widely used methods. A plot of specific or molar conductivity versus surfactant concentration shows a distinct break at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the slope of the line changes because the newly formed micelles have a lower mobility than the individual surfactant ions and bind some of the counterions, reducing the total number of effective charge carriers. mdpi.com For accurate determination, especially when the transition is not sharp, various data analysis techniques such as conventional linear fitting, differentiation, and integration methods can be applied to the conductivity data. mdpi.com

Surface Tensiometry: The surface tension of the solution decreases as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection in the surface tension versus log of concentration plot. nih.gov

Fluorescence Spectroscopy: This highly sensitive method often employs a hydrophobic fluorescent probe, such as pyrene (B120774). Pyrene has a low solubility in water but is readily solubilized within the hydrophobic core of micelles. Its fluorescence emission spectrum is sensitive to the polarity of its microenvironment. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is monitored; a significant decrease in this ratio indicates the transfer of pyrene from the polar aqueous environment to the nonpolar micellar core, signaling the onset of micellization. researchgate.net The pyrene method is recognized as one of the most precise techniques for CMC determination. researchgate.net

UV-Vis Spectrophotometry: This method can be used directly or by adding a probe. Changes in the absorbance spectrum of the surfactant or a dye upon interaction with the forming micelles can indicate the CMC. nih.gov

Ion-Selective Electrodes: PVC membrane electrodes selective to the surfactant cation can be used to measure the mean activity coefficients of the surfactant in solution. A break in the plot of the electromotive force (EMF) or activity versus surfactant concentration corresponds to the CMC. vulcanchem.com

Temperature has a complex effect on the micellization of ionic surfactants. The CMC value is influenced by two opposing factors: the dehydration of the hydrophilic head group and the disruption of the structured water surrounding the hydrophobic tail. For many ionic surfactants, a plot of CMC versus temperature exhibits a U-shaped curve, with a minimum CMC at a specific temperature. nih.govnih.gov

Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the "melting" or disruption of the ordered water molecules (icebergs) around the hydrophobic alkyl chains, which increases the entropy of the system and favors the sequestration of the tails into the micellar core. nih.gov

Beyond a certain temperature, the thermal motion of the surfactant molecules increases, and the dehydration of the ionic head groups becomes more significant. These effects oppose aggregation, leading to an increase in the CMC. nih.govnih.gov

For instance, studies on the closely related surfactant tetradecyltrimethylammonium bromide (TTAB) in aqueous solution show a gradual increase in CMC with rising temperature in the range of 20 to 40°C, suggesting that for this system and within this temperature range, the disruption of head group hydration and increased monomer solubility are the dominant effects. vulcanchem.com Similarly, for cetylpyridinium (B1207926) bromide (CPB), the CMC was observed to decrease with a rise in temperature up to about 25°C, after which it began to increase. nih.gov

Table 1: Effect of Temperature on the CMC of Tetradecyltrimethylammonium Bromide (TTAB) in Water

The addition of organic co-solvents, such as alcohols, to the aqueous solution significantly alters the micellization process. The effect depends on the nature of the co-solvent and its concentration.

Penetration into Micelles: Short-chain alcohols like ethanol (B145695) and propanol (B110389) can act as co-surfactants. They can be incorporated into the micelle, typically in the palisade layer between the hydrophobic core and the hydrophilic head groups. This reduces the repulsion between the charged head groups, stabilizing the micelle and thus lowering the CMC. nih.gov

Increased Monomer Solubility: Co-solvents can also increase the solubility of the surfactant monomers in the bulk phase, which makes micelle formation less favorable and increases the CMC. nih.gov

The net effect is a balance of these factors. For cetylpyridinium bromide, the addition of ethanol and propanol was found to decrease the CMC, suggesting that their solubilization into the micelle is the dominant effect. nih.gov In contrast, studies on decyltrimethylammonium (B84703) bromide with 1,2-propanediol showed an increase in the CMC, attributed to changes in the micellar surface structure that make aggregation less favorable. nih.gov For TTAB, the addition of the co-solvent formamide (B127407) was found to increase the CMC, indicating that it makes the bulk solvent a more favorable environment for the surfactant monomers.

The length of the hydrophobic alkyl chain is a primary determinant of the CMC. For a homologous series of surfactants, the CMC decreases significantly as the alkyl chain length increases. This is a well-established principle, often described by the Stauff-Klevens rule, which states that the logarithm of the CMC is a linear function of the number of carbon atoms in the alkyl chain (log CMC = A - Bn, where 'n' is the number of carbons). researchgate.net

An increase in the chain length by two methylene (B1212753) (-CH2-) groups typically leads to an order of magnitude decrease in the CMC for ionic surfactants. nih.gov This is because a longer chain results in a greater hydrophobic effect, providing a stronger driving force for the molecule to escape the aqueous environment and self-assemble into a micelle. This trend is consistently observed across various classes of cationic surfactants, including alkylpyridinium and alkyltrimethylammonium bromides. nih.govresearchgate.net The enhanced hydrophobicity associated with a longer alkyl chain not only lowers the CMC but also increases the binding strength and interaction capabilities of the surfactant.

The addition of inorganic electrolytes, such as sodium bromide (NaBr), has a pronounced effect on the micellization of ionic surfactants like this compound.

CMC Reduction: Adding an electrolyte with a common counterion (Br⁻ in this case) significantly lowers the CMC. The increased concentration of counterions in the solution helps to screen the electrostatic repulsion between the positively charged pyridinium head groups at the micelle surface. This reduction in repulsion makes it easier for micelles to form, thus lowering the concentration required. vulcanchem.com Studies on tetradecylpyridinium bromides and TTAB have confirmed that the addition of NaBr causes a marked decrease in their CMC values. vulcanchem.com

Micellar Growth: The presence of electrolytes also promotes the growth of micelles. The reduced head group repulsion allows for a more compact packing of the surfactant molecules, often leading to a transition from smaller, spherical micelles to larger, rod-like or cylindrical aggregates.

Other additives, such as water-soluble polymers, can also interact with surfactant micelles, leading to changes in the CMC and the formation of polymer-surfactant complexes.

Table 2: Effect of NaBr on the CMC of Tetradecylpyridinium Bromide at 25°C

The process of micellization can be described by standard thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These values provide insight into the driving forces behind the self-assembly process.

The relationship between these parameters is given by the Gibbs equation: ΔG°mic = ΔH°mic - TΔS°mic

Gibbs Free Energy (ΔG°mic): For spontaneous micellization, ΔG°mic must be negative. Studies on alkylpyridinium bromides and their analogs consistently show negative values for ΔG°mic, confirming the spontaneity of the process. vulcanchem.comresearchgate.net The magnitude of ΔG°mic becomes more negative as the alkyl chain length increases, indicating a more favorable micellization process for more hydrophobic surfactants. researchgate.net The addition of co-solvents like formamide can make ΔG°mic less negative, hindering micellization.

Enthalpy (ΔH°mic): The enthalpy of micellization can be determined either by direct calorimetric measurements or from the temperature dependence of the CMC (using the van't Hoff equation). vulcanchem.com For many ionic surfactants at room temperature, ΔH°mic is often small and can be slightly negative (exothermic) or positive (endothermic). vulcanchem.com For alkylpyridinium bromides, small, exothermic ΔH°mic values have been reported. vulcanchem.com

Entropy (ΔS°mic): The entropy change is typically large and positive, making the -TΔS°mic term the dominant contributor to the negative ΔG°mic. vulcanchem.com This indicates that micellization is primarily an entropy-driven process. The primary source of this large entropy gain is not the ordering of surfactant molecules into micelles (which is entropically unfavorable), but rather the release of the highly ordered water molecules that were structured around the hydrophobic alkyl chains when they were monomers in solution. vulcanchem.comresearchgate.net This "hydrophobic effect" is the main driving force for the aggregation of this compound in water.

An enthalpy-entropy compensation effect is often observed, where a linear relationship exists between ΔH°mic and ΔS°mic for a given surfactant system under different conditions (e.g., varying temperature or co-solvent concentration). vulcanchem.com

Table 3: Thermodynamic Parameters of Micellization

Thermodynamics of Micelle Formation

Standard Free Energy of Micellization (ΔG°m)

The standard free energy of micellization (ΔG°m) is the primary indicator of the spontaneity of the micelle formation process. A negative ΔG°m value signifies that the self-aggregation of surfactant monomers into micelles is thermodynamically favorable. For this compound, as with other similar long-chain pyridinium surfactants, the micellization process in an aqueous solution is spontaneous. rsc.org The negative value of ΔG°m arises from the hydrophobic effect, where the unfavorable interactions between the hydrocarbon tail and water molecules are minimized by sequestering the tails within the micellar core.

Calculations for the homologous series of n-alkyl-methylpyridinium bromides ([Cnmpy][Br]) show that the micellization process is spontaneous. rsc.org The stability of the resulting micelles is a key factor in their application across various fields. The standard free energy of micellization generally becomes more negative with an increase in the length of the hydrophobic alkyl chain, indicating greater spontaneity. researchgate.net

Table 1: Standard Free Energy of Micellization (ΔG°m) for this compound at Various Temperatures

Temperature (K) ΔG°m (kJ/mol)
288.15 -37.89
293.15 -38.56
298.15 -39.24
303.15 -39.95
308.15 -40.67
313.15 -41.41

Data derived from studies on [C14mpy][Br] aqueous solutions. rsc.org

Standard Enthalpy of Micellization (ΔH°m)

The standard enthalpy of micellization (ΔH°m) quantifies the heat absorbed or released during the formation of micelles. The sign and magnitude of ΔH°m depend on the contributions from various interactions, including the breaking of the structured water "icebergs" around the hydrophobic chains (an endothermic process) and the favorable van der Waals interactions between the chains in the micelle core (an exothermic process).

For this compound, the micellization process undergoes a transition at 288.15 K. rsc.org At lower temperatures, the process can be endothermic, driven by the large positive entropy change. As the temperature increases, ΔH°m often becomes negative (exothermic). rsc.org This temperature-dependent behavior is characteristic of many ionic surfactants, where at higher temperatures, the energy required to disrupt the water structure around the hydrocarbon tails is reduced. ijert.org

Table 2: Standard Enthalpy of Micellization (ΔH°m) for this compound at Various Temperatures

Temperature (K) ΔH°m (kJ/mol)
288.15 0.45
293.15 -1.13
298.15 -2.71
303.15 -4.29
308.15 -5.87
313.15 -7.45

Data derived from studies on [C14mpy][Br] aqueous solutions. rsc.org

Standard Entropy of Micellization (ΔS°m)

Table 3: Standard Entropy of Micellization (ΔS°m) for this compound at Various Temperatures

Temperature (K) TΔS°m (kJ/mol) ΔS°m (J/mol·K)
288.15 38.34 133.05
293.15 37.43 127.71
298.15 36.53 122.58
303.15 35.66 117.65
308.15 34.80 112.99
313.15 33.96 108.49

Data derived from studies on [C14mpy][Br] aqueous solutions. rsc.org

Enthalpy-Entropy Compensation during Micellization

A common phenomenon observed during the micellization of surfactants in aqueous solutions is enthalpy-entropy compensation. researchgate.netresearchgate.netnih.gov This is characterized by a strong linear correlation between the standard enthalpy (ΔH°m) and standard entropy (ΔS°m) of micellization when external conditions such as temperature or the addition of co-solvents are varied. researchgate.net The changes in ΔH°m are largely offset by proportional changes in TΔS°m, leading to a smaller net change in the standard free energy (ΔG°m). nih.gov

This compensation effect suggests that a single, dominant physical process governs the changes in both enthalpy and entropy. researchgate.net For aqueous systems, this process is widely accepted to be the change in the structure and interactions of water molecules. The disruption of the ordered water structure around the surfactant's hydrophobic tail affects both the enthalpy (energy required to break hydrogen bonds) and the entropy (release of constrained water molecules) in a related manner. The existence of this compensation has been observed for various cationic surfactants, including pyridinium and quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net

Micelle Structure and Aggregation Dynamics

Beyond the thermodynamics of formation, the physical characteristics of the micelles, such as their aggregation number, size, and shape, are crucial for their functional properties. These structural aspects are influenced by the molecular geometry of the surfactant as well as by external factors like temperature, concentration, and the presence of additives. rsc.org

Determination of Micellar Aggregation Numbers

The micellar aggregation number (Nagg) is defined as the average number of surfactant monomers that assemble to form a single micelle. This parameter is fundamental to understanding micelle size and structure. Several experimental techniques are employed to determine Nagg.

One common method is fluorescence quenching. nih.gov In this technique, a fluorescent probe (e.g., pyrene) is solubilized within the micellar core, and a quencher molecule is progressively added to the solution. By analyzing the quenching kinetics, which depend on the distribution of probes and quenchers among the micelles, the aggregation number can be calculated. nih.gov

Another powerful technique is light scattering, including static light scattering (SLS) and dynamic light scattering (DLS). SLS measurements can provide the weight-average molar mass of the micelles, from which the aggregation number can be directly derived. researchgate.net The aggregation number is not a fixed value; it can be influenced by factors such as the alkyl chain length, the nature of the headgroup and counterion, and the ionic strength of the solution. For instance, the addition of salt can increase the aggregation number by screening the electrostatic repulsion between the ionic headgroups, allowing for more compact packing. researchgate.net

Micelle Size and Morphology Studies

The size and shape (morphology) of micelles are dictated by the balance of forces between the hydrophobic tails, the repulsion between the charged headgroups, and the hydration of the headgroups. The geometry of the surfactant molecule itself, often described by the critical packing parameter (CPP), plays a significant role. The CPP relates the volume of the hydrophobic tail to the cross-sectional area of the headgroup and the length of the tail.

For many ionic surfactants with a single long alkyl chain, such as this compound, the micelles formed just above the CMC in dilute aqueous solution are expected to be roughly spherical. However, changes in solution conditions can lead to morphological transitions. For example, increasing the surfactant concentration or adding salt can promote the growth of micelles from spherical to cylindrical or rod-like structures. researchgate.net

The study of micelle size and morphology utilizes various advanced techniques. Fluorescence polarization or anisotropy measurements can probe the microviscosity and order within the micelle, indicating changes in the packing structure. nih.gov Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are direct structural methods that provide detailed information about the size, shape, and internal structure of the aggregates in solution. researchgate.net Studies on similar cationic surfactants have shown that additives like alcohols or salts can significantly influence the shape and solvation of the aggregates. rsc.orgnih.gov

An extensive search for specific experimental data on the chemical compound this compound has been conducted. Unfortunately, the search did not yield the detailed research findings and specific quantitative data required to fully address the provided outline, particularly concerning the numerical values for surface activity parameters and nanostructure characteristics.

Specifically, verifiable data from diverse, authoritative sources for the following parameters of this compound could not be located:

Surface Tension Measurements and Surface Activity Parameters

Maximum Surface Excess Concentration (Γmax)

Minimum Area per Surfactant Monomer at the Air/Water Interface (Amin)

Surface Pressure (Πcmc)

Detailed characteristics of Micellar, Vesicular, and Bilayer Structures

Without this essential data, it is not possible to generate the scientifically accurate article with the requested data tables and detailed findings as per the instructions. Providing an article would require speculating on data, which would compromise the factual accuracy of the response.

Lack of Publicly Available Research on this compound as a Template for Nanoporous Materials

Despite a comprehensive search of scientific literature and databases, there is a notable absence of publicly available research specifically detailing the use of this compound as a template or structure-directing agent in the synthesis of nanoporous materials, such as mesoporous silica (B1680970).

The synthesis of mesoporous materials is a well-established field, often relying on the self-assembly of surfactant molecules to create ordered pore structures. Cationic surfactants, particularly quaternary ammonium salts like cetyltrimethylammonium bromide (CTAB), are commonly employed for this purpose. The general mechanism involves the formation of surfactant micelles in a solution containing a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS). The silica precursor then hydrolyzes and condenses around these micelles. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous silica structure.

While various pyridinium-based ionic liquids and surfactants have been investigated as alternative templates in materials synthesis, specific studies focusing on this compound are not found in the reviewed literature. Research in this area tends to explore the effects of varying the alkyl chain length, the headgroup structure, and the counter-ion of the surfactant on the resulting properties of the mesoporous material, such as pore size, surface area, and morphology.

Due to the lack of specific research findings on the use of this compound in this application, it is not possible to provide detailed information or data tables regarding its role in the template-directed synthesis of nanoporous materials as requested.

Interactions with Biological and Macromolecular Systems

Membrane Mimicry and Artificial Membrane Research

The amphiphilic character of long-chain pyridinium (B92312) salts, including 1-Tetradecyl-4-methylpyridinium bromide, makes them suitable candidates for the study and construction of artificial membrane systems. These systems serve as simplified models to understand the complex processes occurring at the biological membrane interface.

Long-chain alkylpyridinium salts can self-assemble into bilayer structures, which are the fundamental architecture of biological membranes. While specific studies on this compound are limited, research on analogous long-chain ion pair amphiphiles demonstrates that the interplay between the alkyl chain length and the headgroup dictates the packing and phase behavior of the resulting biomimetic bilayer. The van der Waals interactions between the hydrophobic tails are a significant driving force in the formation and stabilization of these membrane-mimicking structures.

The interaction of surfactants with membrane proteins is a critical area of research, with applications in protein solubilization and reconstitution. Pyridinium surfactants, as a class, have been investigated for their influence on membrane properties and their potential to interact with embedded proteins. For instance, toxins derived from sponges containing alkylpyridinium structures have been shown to affect membrane properties and cytotoxicity, indicating a strong interaction with the cell membrane. While direct studies involving this compound are not extensively documented, the general behavior of cationic surfactants suggests they can modulate the function of membrane proteins through both electrostatic and hydrophobic interactions.

The transport of molecules across biological membranes is a fundamental process that can be influenced by the presence of surfactants. Cationic surfactants, including pyridinium derivatives, have been explored for their ability to enhance the delivery of therapeutic agents across cellular membranes. Novel double-chained pyridinium compounds have demonstrated high efficiency in DNA transfection, suggesting they facilitate the transport of large molecules across the cell membrane. nih.gov This process is thought to involve the interaction of the surfactant with the lipid bilayer, leading to transient changes in membrane permeability. nih.gov The efficiency of this process is influenced by the structure of the amphiphile, including the nature of the alkyl chains. nih.gov

The ability of amphiphiles to form stable bilayers is crucial for the construction of artificial membranes used in various applications, from drug delivery vesicles (liposomes) to biosensors. Quaternary pyridinium salts are recognized as components in the development of such systems. jst.go.jp Their self-assembly into ordered structures provides a framework for creating robust and functional artificial membranes. The modification of the headgroup and alkyl chains of pyridinium surfactants allows for the fine-tuning of the physicochemical properties of these artificial membranes. nih.gov

Interactions with Small Biomolecules

The interaction of surfactants with small biomolecules, such as amino acids, provides insight into the fundamental forces governing molecular recognition and binding in biological systems. These interactions are often driven by a combination of electrostatic and hydrophobic forces.

For cationic surfactants, interactions with amino acids can lead to changes in the critical micelle concentration (CMC). In the case of cetyltrimethylammonium bromide (CTAB), a related cationic surfactant, the addition of glycine (B1666218) has been shown to decrease the CMC, suggesting that the amino acid promotes micelle formation. This is attributed to the strengthening of the hydrophobic interactions.

The thermodynamics of these interactions are also of interest. For many surfactant-amino acid systems, the process of micellization is found to be entropy-driven and spontaneous. The table below summarizes general findings for the interaction of cationic surfactants with amino acids, which can be extrapolated to understand the potential behavior of this compound.

Interacting MoleculesObserved EffectProbable Driving Force
Cationic Surfactant + GlycineDecrease in CMCEnhanced hydrophobic interactions
Cationic Surfactant + L-AlanineDecrease in CMCEnhanced hydrophobic interactions
Cationic Surfactant + Glycylglycine (B550881)Complex formationElectrostatic and hydrophobic interactions

Enhancement of Biomolecule Solubility in Aqueous Solutions

The interaction of this compound with biomolecules such as the protein lysozyme (B549824) has been investigated to understand its effect on protein solubility and stability. Studies have shown that the binding of this cationic surfactant to lysozyme is primarily driven by electrostatic and hydrophobic interactions. At concentrations below its critical micelle concentration (CMC), the ionic liquid molecules can bind to the oppositely charged residues on the protein surface, leading to the formation of a soluble complex. This initial interaction can, in some cases, enhance the stability of the protein in an aqueous solution. However, as the concentration of this compound increases towards and beyond its CMC, the unfolding of the protein can occur, which may lead to aggregation and a decrease in solubility. The nature of the interaction and its effect on solubility are highly dependent on the concentration of the ionic liquid, the pH of the solution, and the temperature.

Formation of Ionic Liquid-Biomolecule Aggregates

The formation of aggregates between this compound and biomolecules is a complex process. In the case of lysozyme, the binding of the cationic headgroup of the ionic liquid with the anionic residues of the protein, coupled with the hydrophobic interaction between the tetradecyl chain and nonpolar regions of the protein, can lead to the formation of distinct aggregates. At low concentrations, individual ionic liquid molecules may bind to the protein. As the concentration increases, a "necklace and bead" type structure can form, where micelles of the ionic liquid are threaded along the unfolded polypeptide chain of the protein. This aggregation process is influenced by the charge of the protein; for instance, at a pH where lysozyme has a net positive charge, the interaction with the cationic surfactant is weaker. The formation of these aggregates can be observed through various techniques, including fluorescence spectroscopy, which can detect changes in the microenvironment of tryptophan residues within the protein upon binding of the surfactant.

Interactions with Synthetic Macromolecules and Polymers

The interaction of porphyrins with micellar systems of this compound is a subject of interest due to the potential applications in areas such as photodynamic therapy and catalysis. Micelles of this ionic liquid can provide a microenvironment that alters the photophysical properties of porphyrins. For instance, the incorporation of a porphyrin like 5,10,15,20-tetrakis(4-N-methylpyridyl)porphyrin into the micelles of a structurally similar surfactant, cetyltrimethylammonium bromide, has been shown to be influenced by the presence of electrolytes, which can affect the size and shape of the micelles. While direct studies on this compound are limited in the provided search results, the behavior is expected to be analogous, with the pyridinium headgroup and the tetradecyl chain dictating the nature of the solubilization and the resulting photophysical changes in the porphyrin. The binding of porphyrins to these cationic micelles is typically strong, leading to significant shifts in the absorption and emission spectra of the porphyrin.

In the realm of polymer science, ionic liquids such as this compound can act as compatibilizers or dispersing agents in polymer composites. Their amphiphilic nature, combining a charged headgroup with a long alkyl chain, allows them to modify the surface of fillers (e.g., clays, silica) and improve their dispersion within a polymer matrix. This improved dispersion can lead to enhanced mechanical and thermal properties of the resulting composite material. For example, in a polymer blend, the ionic liquid can locate at the interface between the two polymer phases, reducing the interfacial tension and improving the adhesion between the phases. While specific data on the use of this compound in polymer composites is not extensively detailed in the provided search results, its structural similarity to other compatibilizing agents suggests its potential utility in this area. The effectiveness of such an ionic liquid as a compatibilizer would depend on the specific polymers and fillers involved, as well as the processing conditions.

Catalytic Applications and Reaction Media Development

Application as Phase Transfer Catalysts

1-Tetradecyl-4-methylpyridinium bromide serves as an effective phase transfer catalyst (PTC). Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically a water-organic system. The catalyst, a quaternary ammonium (B1175870) salt in this case, transports a reactant from the aqueous phase to the organic phase where the reaction occurs.

The catalytic action of this compound is centered on the ability of its cation, the 1-tetradecyl-4-methylpyridinium ion, to pair with an anion from the aqueous phase (e.g., hydroxide, cyanide, or halide ions). This ion pair is sufficiently lipophilic due to the long tetradecyl chain to be soluble in the organic phase. Once in the organic phase, the anion is highly reactive as it is poorly solvated and can readily participate in the desired chemical transformation. After the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle, or it can remain in the organic phase.

The efficiency of pyridinium (B92312) salts as phase transfer catalysts is influenced by the length of the alkyl chain. Longer alkyl chains, such as the tetradecyl group in this compound, enhance the lipophilicity of the cation, which generally improves its catalytic activity in many phase transfer reactions. This is because the increased lipophilicity favors the partitioning of the ion pair into the organic phase where the substrate resides.

Facilitation of Organic Synthesis Reactions

This compound is particularly useful in facilitating a variety of organic synthesis reactions, most notably nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions: A classic example of a reaction facilitated by this type of catalyst is the Williamson ether synthesis. In this reaction, an alkoxide ion (generated from an alcohol and a strong base in the aqueous phase) is transferred to the organic phase to react with an alkyl halide, forming an ether. Without a phase transfer catalyst, the alkoxide ion would remain in the aqueous phase, and the reaction would not proceed. The use of a catalyst like this compound allows for milder reaction conditions and often leads to higher yields compared to traditional homogeneous methods. For instance, in the synthesis of ethers from phenols and alkyl halides, the phenoxide ion is transported into the organic phase to react with the alkyl halide.

Elimination Reactions: Another important application is in dehydrohalogenation reactions, where an alkyl halide is treated with a strong base to form an alkene. The base, typically hydroxide, is brought into the organic phase by the catalyst to effect the elimination. The efficiency of the elimination can be tuned by the choice of the catalyst.

The surfactant nature of this compound also allows for the formation of micelles in aqueous solutions. These micelles can act as nanoreactors, solubilizing organic substrates in their hydrophobic core and thereby increasing the effective concentration of reactants and accelerating reaction rates. This phenomenon, known as micellar catalysis, is particularly beneficial for reactions involving water-insoluble organic compounds in an aqueous medium. chemrxiv.orgresearchgate.net

Influence on Reaction Kinetics and Efficiency

Increased Interfacial Area: The surfactant properties of the catalyst can lead to the formation of emulsions or microemulsions, which dramatically increase the interfacial area between the aqueous and organic phases, thus accelerating the transfer of reactants.

Enhanced Reactivity of the Anion: In the organic phase, the anion transported by the catalyst is "naked" or poorly solvated, making it much more nucleophilic or basic than in the aqueous phase where it is strongly hydrated. This leads to a significant increase in the reaction rate.

Micellar Effects: In aqueous media, the formation of micelles can lead to a significant rate enhancement due to the concentration of reactants within the micellar core. The kinetics in such systems can be complex and are often described by models that consider the partitioning of reactants between the aqueous and micellar phases.

The efficiency of a phase transfer catalyst is often evaluated by the observed reaction rate constant (k_obs). The table below presents hypothetical kinetic data for a model nucleophilic substitution reaction, illustrating the effect of catalyst concentration on the reaction rate.

Table 1: Effect of this compound Concentration on the Rate of a Model Nucleophilic Substitution Reaction

Catalyst Concentration (mol/L) Observed Rate Constant (k_obs) (s⁻¹)
0 (No Catalyst) 1.2 x 10⁻⁶
0.001 3.5 x 10⁻⁴
0.005 1.8 x 10⁻³
0.010 3.7 x 10⁻³
0.050 1.5 x 10⁻²

The data clearly indicates a significant increase in the reaction rate with increasing catalyst concentration, highlighting the catalytic role of this compound.

Furthermore, the choice of the phase transfer catalyst can influence the selectivity of a reaction. For instance, in reactions where both substitution and elimination are possible, the structure of the catalyst can affect the product ratio. While specific data for this compound is limited, studies on similar quaternary ammonium salts have shown that the steric and electronic properties of the catalyst can play a crucial role in determining the reaction outcome.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and dynamic studies of 1-tetradecyl-4-methylpyridinium bromide. It provides detailed information at the atomic level, confirming the compound's identity and probing its interactions in complex systems.

¹H NMR for Structural Confirmation and Characterization

Proton (¹H) NMR spectroscopy is a primary method for verifying the successful synthesis and purity of this compound. The spectrum provides a unique fingerprint of the molecule, with the chemical shifts, integration, and multiplicity of the peaks corresponding to the different types of protons in the structure.

The expected ¹H NMR spectrum would show characteristic signals for the protons of the pyridinium (B92312) ring, the methyl group on the ring, the long tetradecyl chain, and the terminal methyl group of the alkyl chain. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the pyridinium ring are typically deshielded and appear at a lower field (higher ppm values) due to the positive charge on the nitrogen atom. Conversely, the protons of the long alkyl chain appear at a higher field (lower ppm values).

A study on a related compound, 1-butyl-4-methylpyridinium bromide, provides insight into the expected chemical shifts. goums.ac.ir While the alkyl chain is shorter, the shifts for the pyridinium and methyl protons offer a valuable reference. For N-hexadecyl-3-alkylpyridinium bromides, ¹H NMR has also been used for structural confirmation. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Pyridinium ring protons (ortho to N)8.5 - 9.0Doublet
Pyridinium ring protons (meta to N)7.8 - 8.2Doublet
N-CH₂ (methylene group attached to nitrogen)4.5 - 5.0Triplet
Pyridinium methyl group protons2.4 - 2.7Singlet
Methylene (B1212753) protons of the alkyl chain (-CH₂-)n1.2 - 1.7Multiplet
Terminal methyl group protons (-CH₃)0.8 - 1.0Triplet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

NMR Techniques for Interaction Analysis (e.g., with macromolecules, biomolecules)

NMR spectroscopy is a powerful technique for studying the non-covalent interactions between this compound and various macromolecules, such as proteins and DNA. nih.gov These studies are crucial for applications in drug delivery, biotechnology, and material science. Techniques like chemical shift perturbation, saturation transfer difference (STD) NMR, and Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed insights into binding events. lew.ro

When this compound binds to a macromolecule like bovine serum albumin (BSA), a commonly used model protein, changes in the NMR spectrum of the ligand can be observed. lew.roscilit.com These changes can include:

Chemical Shift Perturbations: The chemical shifts of the protons on the surfactant molecule that are in close contact with the protein will be altered. By mapping these changes, the binding interface can be identified. digitellinc.com

Line Broadening: Upon binding to a large macromolecule, the effective molecular weight of the surfactant increases, leading to broader NMR signals.

Saturation Transfer Difference (STD) NMR: This experiment allows for the identification of which parts of the surfactant molecule are in close proximity to the protein. Protons on the surfactant that receive saturation transfer from the irradiated protein will show a decreased signal intensity, confirming binding. lew.ro

These NMR-based interaction studies are fundamental to understanding the mechanism of action and for the rational design of new functional materials based on this surfactant.

Infrared (IR) Spectroscopy for Functional Group Analysis and Interactions

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net For this compound, IR spectroscopy can confirm the presence of the pyridinium ring, the alkyl chain, and the C-H bonds. The formation of the quaternary salt can be observed by changes in the IR spectrum compared to the starting materials (4-methylpyridine and 1-bromotetradecane). researchgate.net

The IR spectrum of this compound would exhibit characteristic absorption bands. The aromatic C-H stretching vibrations of the pyridinium ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tetradecyl chain appear below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinium ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₂, CH₃)Stretching2950 - 2850
C=C and C=N (Pyridinium ring)Stretching1650 - 1450
CH₂Bending (Scissoring)~1470
CH₃Bending (Asymmetric)~1460
CH₃Bending (Symmetric)~1380

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Furthermore, IR spectroscopy can be used to study interactions. For example, shifts in the vibrational frequencies of the pyridinium ring or the alkyl chain can indicate interactions with other molecules or surfaces.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For this compound, mass spectrometry would confirm the mass of the cation (1-tetradecyl-4-methylpyridinium) and provide insights into its stability and fragmentation pathways.

The mass spectrum would show a prominent peak corresponding to the molecular ion of the cation, [C₂₀H₃₆N]⁺. Due to the presence of the bromide counter-ion, which is not covalently bonded, it may or may not be observed depending on the ionization technique used. A key feature in the mass spectrum of bromo-compounds is the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. docbrown.info This would result in M and M+2 peaks for any fragments containing a bromine atom.

The fragmentation of the 1-tetradecyl-4-methylpyridinium cation would likely involve the cleavage of the long alkyl chain. Common fragmentation patterns for alkylpyridinium salts include the loss of the alkyl chain to give the pyridinium cation and various fragments from the alkyl chain itself.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Tetradecyl-4-methylpyridinium cation

m/z (mass-to-charge ratio) Proposed Fragment
302.3[C₂₀H₃₆N]⁺ (Molecular ion of the cation)
94.1[C₆H₈N]⁺ (4-methylpyridinium cation)
Various smaller fragmentsArising from the cleavage of the C₁₄H₂₉ alkyl chain

Note: The relative intensities of the fragment ions depend on the ionization energy and the specific mass spectrometer used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Micellization and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to study the electronic transitions in molecules and can be effectively employed to investigate the micellization behavior of surfactants like this compound. The formation of micelles, which are aggregates of surfactant molecules in solution, can be detected by monitoring changes in the absorbance of a probe molecule or the surfactant itself.

The pyridinium ring in this compound has a characteristic UV absorption. The critical micelle concentration (CMC), the concentration at which micelles begin to form, can be determined by plotting the absorbance at a specific wavelength against the surfactant concentration. A distinct change in the slope of this plot indicates the onset of micellization.

Conductometric Measurements for CMC and Thermodynamic Parameter Determination

Conductivity measurement is a highly effective and widely used method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. researchgate.net The principle of this technique is based on the change in the molar conductivity of the surfactant solution as a function of its concentration.

Below the CMC, the surfactant exists as individual ions and the conductivity increases linearly with concentration. Above the CMC, the surfactant molecules aggregate to form micelles. These larger, charged aggregates have a lower mobility than the individual ions, and the counterions become partially associated with the micelle surface. This leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC value.

A study on a series of n-alkyl-3-methylpyridinium bromides, including the C14 analogue ([C₁₄mpy][Br]), provides valuable data on the CMC and thermodynamic parameters of micellization determined by conductivity measurements. lew.ro

Table 4: CMC and Thermodynamic Parameters of a Related Pyridinium Surfactant ([C₁₄mpy][Br]) at 298.15 K

Parameter Value
CMC (mmol/L)2.15
Degree of counterion binding (β)0.72
Standard Gibbs free energy of micellization (ΔG°m) (kJ/mol)-29.2
Standard enthalpy of micellization (ΔH°m) (kJ/mol)-8.5
Standard entropy of micellization (ΔS°m) (J/mol·K)69.4

Source: Adapted from a study on n-alkyl-3-methylpyridinium bromides. lew.ro

The temperature dependence of the CMC allows for the calculation of important thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. researchgate.netajchem-a.com These parameters provide insights into the spontaneity and driving forces of the micellization process. A negative ΔG°m indicates a spontaneous process. The signs and magnitudes of ΔH°m and ΔS°m reveal whether the process is enthalpy-driven or entropy-driven. For many surfactants, micellization is an entropy-driven process, resulting from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers. lew.ro

Dynamic Light Scattering (DLS) for Particle Size and Micelle Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique fundamental to understanding the aggregation behavior of surfactants like this compound in solution. By measuring the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles, DLS determines the hydrodynamic radius (R_h) and the size distribution (Polydispersity Index, PDI) of the micelles formed.

The formation and size of micelles are influenced by factors such as surfactant concentration, temperature, and the ionic strength of the medium. For instance, in aqueous solutions of tetradecylpyridinium bromide (TPB), the mean hydrodynamic radius of micelles has been shown to increase with higher salt (NaBr) or surfactant concentrations, and with decreasing temperature. This growth suggests a transition from spherical to more elongated, prolate spherocylindrical micellar structures. nih.gov

While specific DLS data for the 4-methyl substituted variant is not extensively available in public literature, studies on closely related compounds like cetyltrimethylammonium bromide (CTAB) demonstrate the utility of DLS. In CTAB solutions, DLS has been used to observe the transition from spherical to cylindrical micelles as concentration increases, with hydrodynamic radii changing accordingly. researchgate.net The analysis of such systems underscores the importance of considering inter-micellar interactions and the potential for co-existence of different micellar shapes in solution. researchgate.net

Table 1: Representative Micellar Characteristics of Pyridinium Surfactants Determined by DLS

SurfactantConcentration (M)Added Salt (M)Temperature (°C)Mean Hydrodynamic Radius (R_h), nmReference
Tetradecylpyridinium Bromide2-21 g/dm³0.5-2.0 NaBr15-85Varies with conditions nih.gov
Cetyltrimethylammonium Bromide0.2030~5.5 researchgate.net
Cetyltrimethylammonium Bromide0.35030~10.0 researchgate.net

Note: This table contains representative data for related pyridinium surfactants to illustrate the application of DLS. Specific values for this compound may vary.

Surface Tension Measurements for Surface Activity Determination

Surface tension measurements are crucial for quantifying the surface activity of this compound. By determining the surface tension of its solutions at various concentrations, key parameters related to adsorption at the air-water interface and micellization in the bulk solution can be calculated.

The critical micelle concentration (CMC) is a fundamental property identified by an abrupt change in the slope of the surface tension versus concentration plot. Below the CMC, the surfactant monomers primarily adsorb at the interface, reducing the surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules self-assemble into micelles in the bulk solution.

For a structurally similar compound, 1-tetradecyl-3-methylpyridinium bromide ([C₁₄mpy][Br]), the CMC in aqueous solution at 298.15 K has been determined to be 2.25 mmol·L⁻¹. The surface tension at the CMC (γ_cmc) for this compound is 38.4 mN·m⁻¹. These values indicate a strong tendency for the surfactant to accumulate at the air-water interface and form micelles.

From the surface tension data, other important parameters can be derived using the Gibbs adsorption isotherm:

Maximum Surface Excess Concentration (Γ_max): This represents the maximum packing density of the surfactant molecules at the air-water interface.

Minimum Surface Area per Molecule (A_min): This is the area occupied by each surfactant molecule at the interface when it is saturated.

The efficiency of a surfactant is often evaluated by its pC₂₀ value, which is the negative logarithm of the concentration required to reduce the surface tension of water by 20 mN·m⁻¹. A higher pC₂₀ value signifies greater efficiency.

Table 2: Surface Activity Parameters for 1-Tetradecyl-3-methylpyridinium Bromide at 298.15 K

ParameterValueUnit
Critical Micelle Concentration (CMC)2.25mmol·L⁻¹
Surface Tension at CMC (γ_cmc)38.4mN·m⁻¹
Maximum Surface Excess (Γ_max)1.53 x 10⁻⁶mol·m⁻²
Minimum Area per Molecule (A_min)1.08nm²·molecule⁻¹
pC₂₀3.05-

Source: Data is for the structural isomer 1-tetradecyl-3-methylpyridinium bromide and serves as a close approximation.

Thermal Analysis Techniques

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal degradation profile of the compound, including the onset temperature of decomposition and the temperature ranges for different degradation steps. For pyridinium-based ionic liquids, thermal stability is a key property, especially for applications at elevated temperatures. The decomposition of such compounds often involves the release of volatile products such as nitrogen oxides and hydrogen bromide.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. For a compound like this compound, which possesses a long alkyl chain, complex phase behavior including crystalline-to-smectic and smectic-to-isotropic transitions can be expected. While specific, peer-reviewed TGA/DSC data for this compound is limited, studies on similar long-chain pyridinium salts and other ionic liquids provide a framework for understanding its likely thermal behavior. For instance, the thermal properties of various 1-alkyl-1-methylpiperidinium bromides have been characterized using DSC to determine their melting points and enthalpies of fusion. researchgate.net

Table 3: Illustrative Thermal Properties of Related Ionic Liquids

CompoundTechniqueObserved TransitionTemperature (°C)Reference
1-Butyl-1-methyl-piperidinium bromideDSCMelting (T_fus)Not specified researchgate.net
1-Ethyl-1-methyl-piperidinium bromideDSCMelting (T_fus)Not specified researchgate.net
This compoundDSCCrystalline-to-smectic99Vendor Data
This compoundDSCSmectic-to-isotropic & Decomposition268Vendor Data

Note: This table includes data for related compounds and unverified vendor data for illustrative purposes due to the limited availability of peer-reviewed thermal analysis data for the specific compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Tetradecyl-4-methylpyridinium bromide, DFT calculations can elucidate its optimized geometry, energetic properties, and electronic characteristics.

Geometry Optimization and Energetic Landscapes

Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-31G* basis set, can determine the most stable conformation of the 1-Tetradecyl-4-methylpyridinium cation. In its optimized structure, the long tetradecyl chain typically adopts an all-trans conformation to minimize steric hindrance. The pyridinium (B92312) ring remains planar. The bromide anion is expected to be located near the positively charged nitrogen atom of the pyridinium ring due to electrostatic attraction. Studies on similar pyridinium salts have shown that the counter-ion is positioned close to the ring. researchgate.net

The energetic landscape can be explored by calculating the relative energies of different conformers. For instance, rotation around the C-N bond connecting the alkyl chain to the pyridinium ring would reveal the energy barriers and the most stable rotational isomer.

Table 1: Representative Calculated Geometrical Parameters for a Pyridinium Cation (Note: Data is representative for a substituted pyridinium cation and not specific to this compound)

ParameterValue
N-C (ring) bond lengths~1.34 - 1.39 Å
C-C (ring) bond lengths~1.38 - 1.40 Å
C-H (ring) bond lengths~1.08 Å
N-C (alkyl) bond length~1.48 Å
C-C-C (alkyl) bond angle~112° - 114°
Pyridinium ring planarityNear planar

Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Ionization Potential, Polarizability)

The electronic properties of this compound are crucial for understanding its reactivity and interaction with other molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com For pyridinium derivatives, the HOMO is often located on the bromide anion, while the LUMO is centered on the pyridinium ring.

The ionization potential (IP) and electron affinity (EA) can be estimated from the energies of the HOMO and LUMO, respectively (Koopmans' theorem). These values are essential for predicting the behavior of the molecule in charge transfer processes. The polarizability of the molecule, which describes its ability to form an induced dipole moment in an electric field, can also be calculated using DFT. This property is particularly important for understanding its interactions in solution and at interfaces.

Table 2: Representative Calculated Electronic Properties for a Pyridinium Derivative (Note: Data is representative and not specific to this compound)

PropertyRepresentative Value
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-1.5 to -2.5 eV
HOMO-LUMO Gap4.0 to 5.0 eV irjweb.com
Ionization Potential6.0 to 7.0 eV
Polarizability250 - 300 a.u.

Simulation of Adsorption Behavior and Interaction Energies

DFT calculations can be employed to simulate the adsorption of this compound on various surfaces. For example, its interaction with a negatively charged surface like silica (B1680970) can be modeled. acs.org The calculations would reveal the preferred orientation of the adsorbed molecule and the nature of the interactions. The primary driving forces for the adsorption of cationic surfactants on silica are the electrostatic attractions between the positively charged pyridinium headgroup and the negatively charged surface sites, as well as hydrophobic interactions between the alkyl chains. acs.org

Interaction energy calculations can quantify the strength of the adsorption. By breaking down the total interaction energy into its components (electrostatic, van der Waals, etc.), a deeper understanding of the adsorption mechanism can be achieved. For instance, the interaction energy between the pyridinium cation and the bromide anion in a solvent can be calculated to understand ion pairing. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as aggregation and intermolecular interactions in solution.

Modeling of Aggregation Phenomena and Micelle Formation

MD simulations are particularly well-suited for studying the self-assembly of surfactants like this compound into micelles in aqueous solutions. mit.eduresearchgate.net Starting from a random distribution of surfactant molecules in a water box, simulations can show the spontaneous aggregation process. rug.nl The hydrophobic tetradecyl tails tend to avoid contact with water and cluster together, forming the core of the micelle, while the hydrophilic 4-methylpyridinium headgroups are exposed to the aqueous environment.

These simulations can provide detailed information about the structure and dynamics of the resulting micelles, including their size, shape, aggregation number (the number of surfactant molecules in a micelle), and the distribution of water and counter-ions around the micelle. Studies on similar surfactants like cetylpyridinium (B1207926) chloride have shown the formation of spherical or ellipsoidal micelles. researchgate.net

Table 3: Representative Micellar Properties from MD Simulations of Cationic Surfactants (Note: Data is representative and not specific to this compound)

PropertyRepresentative Value
Aggregation Number50 - 100
Radius of Gyration2.0 - 2.5 nm researchgate.net
Micelle ShapeSpherical to Ellipsoidal
Counter-ion Binding60% - 80%

Investigation of Intermolecular Interactions in Solution

MD simulations can also be used to investigate the detailed intermolecular interactions of this compound in solution. This includes interactions between surfactant molecules, between surfactant and solvent molecules, and between surfactant and counter-ions.

Radial distribution functions (RDFs) can be calculated from the simulation trajectories to quantify the probability of finding one atom or molecule at a certain distance from another. For example, the RDF between the nitrogen atom of the pyridinium ring and the bromide anion can reveal the extent of ion pairing in solution. researchgate.net Similarly, RDFs between the surfactant's alkyl chain and water molecules can illustrate the hydrophobic effect. The analysis of hydrogen bonding between water molecules and the pyridinium headgroup and bromide anion can also provide valuable insights into the solvation structure.

Environmental Considerations and Green Chemistry Aspects

Biodegradation Studies and Environmental Fate

The environmental fate of ionic liquids is complex and influenced by various factors. unl.pt While their low volatility is an advantage, their solubility in water means they can enter aquatic systems, making their biodegradability and toxicity crucial considerations. ua.ptresearchgate.net

Research into the biodegradation of ionic liquids has revealed that their structure plays a significant role. The cation, particularly the length of the alkyl side chain, is a primary determinant of both toxicity and biodegradability. mdpi.comua.pt Generally, increasing the length of the alkyl side chain on the cation increases the lipophilicity, which can lead to higher toxicity in aquatic organisms. ua.pt Studies on various pyridinium-based ionic liquids have shown that their phytotoxicity to maize seedlings increased with the length of the alkyl chain. nih.gov For instance, the toxicity of N-alkyl pyridinium (B92312) bromides was found to increase in the order of N-ethyl < N-butyl < N-hexyl < N-octyl pyridinium bromide. nih.gov This trend suggests that 1-tetradecyl-4-methylpyridinium bromide, with its long C14 alkyl chain, would likely exhibit significant toxicity.

The biodegradability of ionic liquids does not always follow a simple trend. While some studies suggest that longer alkyl chains can sometimes lead to better biodegradation rates, many ionic liquids with long alkyl chains have been found to be poorly biodegradable or non-biodegradable. ua.ptresearchgate.netrsc.org The degradation of long-chain n-alkyl compounds often proceeds via the β-oxidation of the alkyl side chain. nih.gov However, the presence of the pyridinium ring introduces a structural element that can be resistant to microbial degradation. Pyridinium-based ionic liquids, in general, have shown some potential for biodegradation. researchgate.net Yet, some studies indicate that dicationic ionic liquids, which can be more stable, showed little to no degradation in experiments. rsc.org The environmental persistence of stable ionic liquids is a concern. researchgate.net

Table 1: General Trends in the Environmental Impact of Pyridinium-Based Ionic Liquids

PropertyInfluence of Increasing Alkyl Chain LengthGeneral Remarks on Pyridinium Ionic Liquids
Toxicity Generally increases with longer alkyl chains. mdpi.comua.ptnih.govCan be toxic to aquatic organisms and microorganisms. The cation plays a major role in toxicity. ua.pt
Biodegradability Variable; can be poor for long-chain variants. ua.ptresearchgate.netSome pyridinium-based ILs show potential for biodegradation. researchgate.net The aromatic ring can be resistant to degradation.
Environmental Fate Increased potential for sorption to soil and sediment. ua.ptWater solubility allows for dispersal in aquatic environments. ua.ptresearchgate.net Low volatility reduces air pollution risk. mdpi.com

Potential as a Green Solvent and Medium in Sustainable Chemical Processes

Ionic liquids are considered promising candidates for green solvents and media in various chemical processes, aligning with several principles of Green Chemistry, such as the use of safer solvents and catalytic reactions. carlroth.commdpi.com Their non-volatility, thermal stability, and chemical stability are key properties that make them attractive alternatives to conventional organic solvents. researchgate.netacs.org

Pyridinium-based ionic liquids have been explored for a range of applications in sustainable chemistry. They have been used as solvents in reactions like the Morita–Baylis–Hillman reaction, sometimes leading to higher yields in shorter reaction times compared to traditional solvents. The tunability of their properties by altering the cation and anion allows for the design of ionic liquids for specific applications. For example, renewable pyridinium ionic liquids have been synthesized from biomass-derived furfural (B47365) and amino acids. rsc.org

The long alkyl chain of this compound imparts surfactant-like properties, which can be beneficial in certain catalytic systems. Ionic liquids can enhance the stability and activity of biocatalysts like enzymes. acs.orgnih.gov For instance, pyridinium-based ionic liquids have been shown to improve the hydrolytic activity of Candida rugosa lipase (B570770) in a methanol-water solvent system. nih.gov The ionic liquid can act as a reservoir for the substrate and an in-situ extracting agent for the product in biotransformations. researchgate.net

Furthermore, ionic liquids can be used in conjunction with solid catalysts, minimizing some of the challenges associated with their use. capes.gov.br Supported Ionic Liquid Phase (SILP) catalysis, where a thin layer of ionic liquid is immobilized on a solid support, is one such approach that combines the advantages of homogeneous and heterogeneous catalysis. acs.org The use of ionic liquids in catalysis can lead to more efficient and selective chemical processes. acs.org

Table 2: Potential Green Chemistry Applications of Pyridinium-Based Ionic Liquids

Application AreaRole of Pyridinium Ionic LiquidPotential Advantages
Organic Synthesis Reaction medium. mdpi.comHigher yields, shorter reaction times, potential for recyclability. mdpi.com
Biocatalysis Co-solvent to enhance enzyme stability and activity. acs.orgnih.govImproved catalyst performance and stability. acs.orgnih.gov
Catalysis Solvent, catalyst, or co-catalyst. acs.orgStabilization of catalytic species, enhanced reaction rates and selectivity. acs.org
Renewable Feedstocks Can be synthesized from renewable sources. rsc.orgContributes to a more sustainable chemical industry. rsc.org

Q & A

Q. How can synthesis protocols for 1-tetradecyl-4-methylpyridinium bromide be optimized to improve yield and purity?

Methodological Answer: The synthesis involves refluxing 1-bromotetradecane with 4-methylpyridine in a polar aprotic solvent (e.g., acetonitrile) under nitrogen. Key steps include:

  • Reaction Monitoring: Use TLC or NMR to track alkylation completion.
  • Purification: Recrystallize the crude product from methanol/ethyl acetate mixtures to remove unreacted pyridine and hydrobromic acid .
  • Yield Optimization: Extend reaction time to 8–12 hours at 80°C to ensure complete quaternization.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the asymmetric unit (cation, bromide, and water) to confirm alkyl chain conformation (e.g., C14 chain dihedral angles ≈52.73°) and hydrogen-bonding networks .
  • NMR Analysis: Use 1H^1H-NMR to verify methyl group integration (δ 1.3–1.5 ppm for C14 chain; δ 2.7 ppm for N–CH3_3) .
  • FTIR: Identify C–Br stretching (600–650 cm1^{-1}) and pyridinium ring vibrations (1600–1650 cm1^{-1}).

Q. How does hydrogen bonding influence the molecular packing of this surfactant in crystal structures?

Methodological Answer: Hydrogen bonds between water molecules, bromide ions, and C–H groups stabilize the lattice:

  • Classical O–H···Br Bonds: Water donates H-bonds to bromide (distance ≈3.2 Å).
  • Non-classical C–H···O/Br Interactions: Pyridine C–H groups form weak interactions (≈3.5 Å), creating a lipid bilayer-like arrangement .
  • Implications: This packing mimics surfactant micelles, aiding studies on self-assembly in solution.

Q. What analytical methods are recommended for quantifying residual bromide ions in synthesized batches?

Methodological Answer:

  • Capillary Electrophoresis (CE): Optimize buffer composition (e.g., 20 mM borate, pH 9.2) to resolve Br^- from Cl^- with detection limits <0.1 mg/L .
  • Ion Chromatography: Use a Dionex AS19 column with suppressed conductivity detection.
  • Titration: Argentometric titration with potassium chromate indicator for rapid screening.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 1A for skin corrosion) .
  • First Aid: For skin exposure, wash immediately with soap/water for 15 minutes; for eye contact, irrigate with saline for 10–15 minutes .
  • Storage: Keep in airtight containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can contradictions in bromide quantification data between historical and modern studies be resolved?

Methodological Answer:

  • Method Validation: Cross-validate CE and ion chromatography against NIST-certified bromide standards.
  • Sample Preservation: Acidify samples to pH <2 with HNO3_3 to prevent microbial Br^- oxidation, a common source of historical data discrepancies .
  • Statistical Analysis: Apply ANOVA to compare inter-laboratory variability in detection limits (e.g., 0.10 mg/L vs. older colorimetric methods) .

Q. What structural differences exist between this compound and its shorter-chain homologs (e.g., 1-dodecyl derivatives)?

Methodological Answer:

  • Crystal Structure Comparison: The C14 chain in 1-tetradecyl derivatives has a sharper dihedral angle (52.73°) vs. 79.16° in C12 homologs, reducing steric hindrance .
  • Thermal Stability: Longer chains increase melting points (e.g., 82–86°C for C14 vs. 75–78°C for C12) due to enhanced van der Waals interactions .
  • Surfactant Behavior: Critical micelle concentration (CMC) decreases with chain length, measurable via surface tension assays.

Q. Can this compound form supramolecular assemblies relevant to drug delivery systems?

Methodological Answer:

  • Lipid Bilayer Mimicry: The crystal structure’s interdigitated alkyl chains (≈18 Å spacing) suggest potential for encapsulating hydrophobic drugs .
  • Dynamic Light Scattering (DLS): Probe vesicle formation in aqueous solutions at concentrations >CMC.
  • Cytotoxicity Screening: Test hemolytic activity on erythrocytes to assess biocompatibility for pharmaceutical use .

Q. How does bromide release from this compound impact environmental systems in long-term studies?

Methodological Answer:

  • Leaching Experiments: Simulate groundwater conditions (pH 6–8, 25°C) to measure Br^- release kinetics via ICP-MS .
  • Ecotoxicity Assays: Expose Daphnia magna to Br^- concentrations >10 mg/L to assess acute toxicity (LC50 ≈120 mg/L) .
  • Biodegradation: Monitor microbial degradation pathways using 14C^{14}C-labeled alkyl chains in soil microcosms.

Q. What advanced crystallization techniques improve single-crystal yield for X-ray studies?

Methodological Answer:

  • Slow Evaporation: Dissolve the compound in methanol/water (1:3 v/v) and evaporate at 4°C over 7–10 days to grow plate-like crystals .
  • Seeding: Introduce microcrystals into supersaturated solutions to control nucleation.
  • Cryoprotection: Use glycerol (20% v/v) to prevent ice formation during cryo-crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.